molecular formula C20H18ClF2N3O3S B4292744 (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4292744
M. Wt: 453.9 g/mol
InChI Key: ALKALVYUDHBSNA-UHFFFAOYSA-N
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Description

(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, a phenyl group, and various functional groups such as chloro, difluoro, and methoxy

Properties

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]imino-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF2N3O3S/c1-2-26-17(27)12-16(18(28)24-13-6-4-3-5-7-13)30-19(26)25-14-8-10-15(11-9-14)29-20(21,22)23/h3-11,16H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKALVYUDHBSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and phenyl-imino compounds. Examples include:

Uniqueness

What sets (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-ETHYL-4-OXO-N-PHENYL-1,3-THIAZINANE-6-CARBOXAMIDE

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